molecular formula C17H16FN3O3S B12180733 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide

Katalognummer: B12180733
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: SETKRTUBNYUDFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a pyrrolidinone ring, a thiazole ring, and a fluorobenzyl group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, including the formation of the pyrrolidinone and thiazole rings, followed by their coupling. One common method involves the use of terminal carbonyl alkynes in a two-step one-pot aminobromination/chlorination process. This process includes a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .

Industrial Production Methods

Industrial production of this compound may involve solvent-controllable protocols to ensure high yields and purity. For instance, using toluene as the solvent and chain alkyl propiolates as alkynyl substrates can produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide has a wide range of scientific research applications:

Wirkmechanismus

The exact mechanism of action for 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions could modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]propanamide apart is its combination of a fluorobenzyl group and a thiazole ring, which are not commonly found together in similar compounds. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C17H16FN3O3S

Molekulargewicht

361.4 g/mol

IUPAC-Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C17H16FN3O3S/c18-12-3-1-11(2-4-12)9-13-10-19-17(25-13)20-14(22)7-8-21-15(23)5-6-16(21)24/h1-4,10H,5-9H2,(H,19,20,22)

InChI-Schlüssel

SETKRTUBNYUDFA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.